8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline
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Overview
Description
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline is a heterocyclic compound with a molecular formula of C9H5ClN2O2. It is characterized by the presence of a chloro group, a methyl group, and a dioxolo ring fused to a quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-2-methyl-3,4-dihydroquinazoline with a dioxolane derivative in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazolines depending on the nucleophile used.
Scientific Research Applications
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of novel materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-[1,3]dioxolo[4,5-g]quinazoline
- 6-Methyl-[1,3]dioxolo[4,5-g]quinazoline
- 8-Chloro-6-methylquinazoline
Uniqueness
8-Chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline is unique due to the presence of both a chloro and a methyl group, along with the dioxolo ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
66016-78-2 |
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Molecular Formula |
C10H7ClN2O2 |
Molecular Weight |
222.63 g/mol |
IUPAC Name |
8-chloro-6-methyl-[1,3]dioxolo[4,5-g]quinazoline |
InChI |
InChI=1S/C10H7ClN2O2/c1-5-12-7-3-9-8(14-4-15-9)2-6(7)10(11)13-5/h2-3H,4H2,1H3 |
InChI Key |
ULBLMQCBKDHIKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC3=C(C=C2C(=N1)Cl)OCO3 |
Origin of Product |
United States |
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